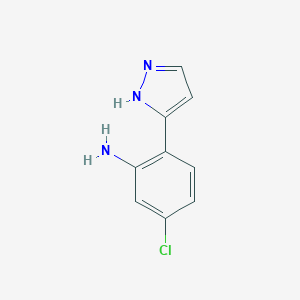

5-chloro-2-(1H-pyrazol-5-yl)aniline

Descripción

The exact mass of the compound 5-chloro-2-(1H-pyrazol-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-2-(1H-pyrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-(1H-pyrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRSBOGXTCMCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290544 | |

| Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15463-66-8 | |

| Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 5-chloro-2-(1H-pyrazol-5-yl)aniline

Abstract

5-chloro-2-(1H-pyrazol-5-yl)aniline is a heterocyclic aromatic amine that has emerged as a pivotal building block in the synthesis of complex bioactive molecules. Its unique structure, featuring a reactive aniline moiety ortho-substituted with a pyrazole ring and further functionalized with a chloro group, provides a versatile scaffold for chemical elaboration. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science. We will explore its physicochemical characteristics, delve into its spectroscopic signature, and present a logical framework for its utilization in synthetic chemistry, all while grounding the discussion in established safety protocols.

Introduction: A Molecule of Strategic Importance

At the intersection of medicinal and agricultural chemistry lies a class of compounds prized for their versatility and biological relevance: substituted anilines. Among these, 5-chloro-2-(1H-pyrazol-5-yl)aniline stands out as a particularly valuable intermediate.[1] The molecule's architecture is a deliberate convergence of key functional groups. The aniline core provides a nucleophilic handle for a wide array of chemical transformations. The pyrazole ring, a well-known pharmacophore, imparts favorable properties such as hydrogen bonding capabilities and metabolic stability. Finally, the chloro-substituent offers an additional site for modification or can be used to modulate the electronic properties and lipophilicity of derivative compounds.

This strategic combination makes 5-chloro-2-(1H-pyrazol-5-yl)aniline a sought-after precursor in the development of novel pharmaceuticals, particularly in the design of anti-inflammatory and anti-cancer agents.[1] Furthermore, its utility extends to the agrochemical sector, where it serves as a key component in the synthesis of modern herbicides and fungicides designed to enhance crop protection.[1] This guide aims to provide a detailed technical examination of its properties to empower scientists in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in a laboratory setting. These data inform decisions on purification, characterization, and reaction monitoring.

Core Physicochemical Properties

The essential properties of 5-chloro-2-(1H-pyrazol-5-yl)aniline are summarized below. These values are crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 15463-66-8 | [1][2] |

| Molecular Formula | C₉H₈ClN₃ | [1][2] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | Brown crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Calculated LogP | 2.18 | [2] |

| Storage Conditions | Store at 0-8 °C | [1] |

For comparison, the non-chlorinated analog, 2-(1H-pyrazol-5-yl)aniline (CAS 111562-32-4), is a light yellow to brown crystalline powder with a melting point of 129 °C.[3]

Spectroscopic Signature

While specific, detailed spectra for this compound are not widely published in peer-reviewed literature, its structure allows for a robust prediction of its spectroscopic characteristics based on the well-understood behavior of its constituent functional groups.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex and informative.

-

Aniline Protons: The three protons on the chloroaniline ring will appear in the aromatic region (approx. δ 6.7-7.5 ppm). Due to their distinct electronic environments, they should present as a set of coupled multiplets, likely a doublet, a doublet of doublets, and another doublet.

-

Pyrazole Protons: The two protons on the pyrazole ring will typically appear as two distinct doublets in the δ 6.0-8.0 ppm range, with a characteristic coupling constant (~2-3 Hz).

-

Amine/Amide Protons: The aniline -NH₂ protons and the pyrazole N-H proton will appear as broad singlets that are exchangeable with D₂O. The aniline protons are often found in the δ 3.5-5.0 ppm range, while the pyrazole N-H is typically more downfield (δ 10-13 ppm). For comparison, the NH₂ protons in p-chloroaniline show a signal around 3.57 ppm.[4]

-

-

¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbons of the aniline ring will resonate in the δ 110-150 ppm region, while the pyrazole carbons will appear in a similar range, typically between δ 100-140 ppm.

2.2.2 Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice for this polar molecule.

-

Molecular Ion: The spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ at m/z 194.0 due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a corresponding [M+H+2]⁺ peak at m/z 196.0 with about one-third the intensity.

-

Fragmentation: While detailed fragmentation studies are not available, logical fragmentation pathways would involve the cleavage of the bond between the two heterocyclic rings or the characteristic loss of nitrogen (N₂) from the pyrazole ring under certain ionization conditions.

Synthesis and Chemical Reactivity

The utility of 5-chloro-2-(1H-pyrazol-5-yl)aniline as a building block is predicated on both its accessible synthesis and its predictable reactivity.

Synthetic Pathways

The synthesis of 5-aminopyrazoles is a well-established field of heterocyclic chemistry. A common and robust method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, a plausible and efficient synthetic route begins with 2-amino-4-chlorobenzonitrile.

Caption: A potential synthetic route to the target compound.

This multi-step process leverages commercially available starting materials and employs standard organic transformations. An alternative approach, mirroring green chemistry principles used for the non-chlorinated analog, could involve a microwave-assisted reaction between a suitable cinnamaldehyde precursor and hydrazine hydrate.[5]

Core Reactivity and Mechanistic Insights

The chemical behavior of 5-chloro-2-(1H-pyrazol-5-yl)aniline is dominated by the nucleophilic character of its nitrogen atoms. The molecule contains three primary nucleophilic sites, with reactivity generally following the order: Aniline -NH₂ > Pyrazole N¹-H > Pyrazole C⁴-H .

This hierarchy is fundamentally important for its role as a synthon. The exocyclic aniline amine is the most nucleophilic site and will preferentially react with electrophiles such as acyl chlorides, isocyanates, or aldehydes to form amides, ureas, and Schiff bases, respectively. This reactivity is the cornerstone of its use in building larger, more complex molecular frameworks.

The pyrazole N¹-H is also nucleophilic and can be alkylated or arylated under appropriate basic conditions. This allows for the introduction of diverse substituents at this position, further expanding the chemical space accessible from this intermediate.

Caption: Key reaction pathways illustrating the compound's versatility.

The ability of both the aniline and pyrazole nitrogens to participate in cyclocondensation reactions with 1,3-dielectrophiles is particularly powerful, providing direct access to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are common scaffolds in medicinal chemistry.

Applications in Research and Development

The stable yet reactive nature of 5-chloro-2-(1H-pyrazol-5-yl)aniline makes it an invaluable intermediate in several high-value R&D sectors.[1]

-

Pharmaceutical Development: This is the most significant area of application. The compound is a key building block for synthesizing molecules that target specific biological pathways.[1] Its structure is frequently incorporated into kinase inhibitors for oncology, as the pyrazole and aniline moieties can form critical hydrogen bonds within the ATP-binding pocket of many kinases. It is also used in the development of novel anti-inflammatory drugs.[1]

-

Agrochemical Chemistry: In agriculture, it serves as a precursor for potent herbicides and fungicides.[1] The pyrazole scaffold is known to exhibit biological activity against various agricultural pests and weeds, and derivatives of this aniline are designed to create next-generation crop protection agents with improved efficacy and selectivity.

-

Materials Science: The compound is also utilized in the formulation of advanced polymers and coatings, where its incorporation can enhance thermal stability and durability.[1]

-

Corrosion Inhibition: While not studied for the chloro-derivative specifically, the parent compound 2-(1H-pyrazol-5-yl)aniline has been shown to be an effective corrosion inhibitor for aluminum alloys in acidic environments, suggesting potential applications for this class of molecules in materials protection.[5]

Safety and Handling

5.1 GHS Hazard Classification (Inferred)

The following classifications are based on analogous compounds like 5-chloro-2-methoxyaniline and aniline itself.[6][8][9]

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | |

| Carcinogenicity, Mutagenicity, STOT RE | H351: Suspected of causing cancerH341: Suspected of causing genetic defectsH372: Causes damage to organs through prolonged or repeated exposure | |

| Serious Eye Damage | H318: Causes serious eye damage | |

| Skin Sensitization | H317: May cause an allergic skin reaction | |

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life |

5.2 Recommended Handling Procedures

Given the probable high toxicity, all work with 5-chloro-2-(1H-pyrazol-5-yl)aniline must be conducted with strict adherence to safety protocols.

-

Engineering Controls: Use only in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) tested to EN 374. Inspect gloves prior to use.[9]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 0-8 °C.[1]

Conclusion

5-chloro-2-(1H-pyrazol-5-yl)aniline is more than just a chemical compound; it is a strategic tool for molecular innovation. Its stable, crystalline nature, combined with a predictable and versatile reactivity profile, makes it an ideal starting point for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. The dual nucleophilicity of its aniline and pyrazole moieties provides chemists with a powerful platform for constructing diverse and complex chemical architectures. As the demand for novel therapeutics and more efficient crop protection agents continues to grow, the importance of well-designed, functionalized building blocks like 5-chloro-2-(1H-pyrazol-5-yl)aniline will undoubtedly increase, solidifying its role as a cornerstone of modern synthetic chemistry.

References

-

Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, Special Issue. [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

-

Sławiński, J., et al. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(11), 2775. [Link]

-

Kobelevskaya, V. A., Larina, L., & Popov, A. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from Carl ROTH. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from Penta chemicals. [Link]

-

Acta Crystallographica Section E. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. National Institutes of Health. [Link]

-

YouTube. (2018). NMR spectroscopy para chloro aniline. [Link]

-

SIELC Technologies. (2018). 5-Chloro-2-(1H-tetrazol-5-yl)aniline. Retrieved from SIELC. [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: aniline. Retrieved from Chemos. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. You are being redirected... [hit2lead.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemos.de [chemos.de]

An In-Depth Technical Guide to the Synthesis of 5-chloro-2-(1H-pyrazol-5-yl)aniline

Abstract

5-chloro-2-(1H-pyrazol-5-yl)aniline is a pivotal chemical intermediate, recognized for its role in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its unique bifunctional structure, featuring a substituted aniline core and a pyrazole moiety, makes it a versatile scaffold for developing complex molecules. This guide provides a comprehensive overview of the prevalent and scientifically validated methodologies for the synthesis of this compound. We will delve into the strategic considerations behind synthetic route selection, offer detailed, reproducible experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis and drug discovery.

Introduction and Strategic Importance

The pyrazole ring is a fundamental N-heterocycle that constitutes the core structure of numerous pharmaceutical agents, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction).[1] The linkage of a pyrazole to a chloroaniline backbone, as seen in 5-chloro-2-(1H-pyrazol-5-yl)aniline, creates a molecule with distinct reactive sites. The amino group on the aniline ring is a key handle for amide bond formation, diazotization, or transition-metal-catalyzed cross-coupling reactions, while the pyrazole ring offers sites for N-alkylation or further functionalization. The chlorine atom provides an additional site for modification, typically through nucleophilic aromatic substitution or cross-coupling, enhancing the molecule's utility as a building block.

The primary challenge in synthesizing this molecule lies in achieving regiochemical control—ensuring the pyrazole ring is constructed at the C2 position of the aniline and that the desired pyrazole regioisomer is formed. The most established synthetic strategies hinge on the classical Knorr pyrazole synthesis and related cyclocondensation reactions.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary strategic approaches. The most intuitive approach involves disconnecting the pyrazole ring, leading back to a hydrazine precursor and a 1,3-dicarbonyl equivalent attached to the chloroaniline core. This forms the basis of the cyclocondensation strategy.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Cyclocondensation Strategy

The most robust and widely cited method for synthesizing 5-chloro-2-(1H-pyrazol-5-yl)aniline proceeds via a multi-step sequence starting from 5-chloro-2-nitroaniline. This pathway is favored for its use of readily available starting materials and its reliable, scalable transformations.

The overall workflow can be visualized as follows:

Caption: Key workflow for the cyclocondensation approach.

Step 1: Synthesis of (4-Chloro-2-nitrophenyl)hydrazine

The synthesis begins with the conversion of 5-chloro-2-nitroaniline to its corresponding hydrazine derivative. This is a classic transformation involving diazotization followed by reduction.

Expertise & Experience: The choice of 5-chloro-2-nitroaniline as the starting material is strategic. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring to prevent unwanted side reactions during diazotization. It also serves as a precursor to the final amine, which is generated in the final step, avoiding potential interference of a free amino group in the preceding reactions.

Protocol:

-

Diazotization: 5-chloro-2-nitroaniline is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. This effects the reduction of the diazonium group to a hydrazine.

-

Isolation: The hydrazine hydrochloride salt precipitates from the reaction mixture. It is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove non-polar impurities, and then neutralized with a base like sodium hydroxide or ammonium hydroxide to liberate the free hydrazine base. The product is typically a solid that can be purified by recrystallization.

Step 2: Cyclocondensation to form the Pyrazole Ring

This is the core step where the heterocyclic ring is constructed. The synthesized (4-chloro-2-nitrophenyl)hydrazine is reacted with a 1,3-dicarbonyl compound or a synthetic equivalent. A common and effective reagent is 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ under acidic conditions to generate malondialdehyde.

Trustworthiness: The use of 1,1,3,3-tetramethoxypropane as a malondialdehyde precursor is a self-validating system. Malondialdehyde itself is unstable and prone to polymerization. The acetal provides a stable, storable source that generates the reactive dicarbonyl only when needed in the reaction vessel, ensuring high efficiency and reproducibility.

Protocol:

-

Reaction Setup: (4-Chloro-2-nitrophenyl)hydrazine is dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.

-

Reagent Addition: An acid catalyst (e.g., concentrated HCl or H₂SO₄) is added, followed by the dropwise addition of 1,1,3,3-tetramethoxypropane.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyrazole ring.[3]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The crude product, 5-chloro-2-(1H-pyrazol-5-yl)nitrobenzene, is then purified, typically by column chromatography on silica gel or by recrystallization.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the aniline ring to the target primary amine. This is a standard transformation with several reliable methods available.

Expertise & Experience: The choice of reducing agent is critical and depends on the desired scale and laboratory capabilities.

-

Iron in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and robust method suitable for large-scale synthesis. It is often preferred in industrial settings.

-

Catalytic Hydrogenation (e.g., H₂ gas with Pd/C or PtO₂): This method is very clean, producing water as the only byproduct. It is excellent for achieving high purity but requires specialized hydrogenation equipment.

-

Tin(II) Chloride (SnCl₂): Effective for smaller-scale reactions, offering mild conditions and good yields.

Protocol (using Iron/HCl):

-

Reaction Setup: The nitro-pyrazole intermediate is suspended in a mixture of ethanol and water.

-

Reagent Addition: Iron powder is added, followed by the cautious, portion-wise addition of concentrated hydrochloric acid. The reaction is exothermic and may require cooling to control the rate.

-

Reaction Conditions: The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the pH is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine. The product, 5-chloro-2-(1H-pyrazol-5-yl)aniline, is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Analytical Characterization

To confirm the identity and purity of the final product, a combination of spectroscopic and analytical techniques is essential.

| Technique | Expected Observations for 5-chloro-2-(1H-pyrazol-5-yl)aniline |

| ¹H NMR | Signals corresponding to the aromatic protons on both the aniline and pyrazole rings. A broad singlet for the -NH₂ protons and a broad singlet for the pyrazole N-H proton. The coupling patterns (e.g., doublets, triplets) will be consistent with the substitution pattern. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to chlorine, nitrogen, or within the aromatic systems). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₉H₈ClN₃ (193.64 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹) and the pyrazole N-H. C-H stretching for aromatic rings and C=C/C=N stretching within the aromatic systems. |

| Purity (HPLC) | A single major peak indicating high purity, typically >95-98% for research purposes. |

Safety and Handling

-

Hydrazine derivatives: Hydrazines are toxic and potential carcinogens. Handle (4-chloro-2-nitrophenyl)hydrazine with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Handle with care and appropriate PPE.

-

Nitro compounds: Aromatic nitro compounds can be toxic and are often skin irritants. Avoid inhalation and skin contact.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions must be carried out with proper equipment and safety protocols in place.

Conclusion

The synthesis of 5-chloro-2-(1H-pyrazol-5-yl)aniline is a well-established process that relies on fundamental organic transformations. The three-step sequence involving diazotization/reduction, cyclocondensation, and final nitro group reduction provides a reliable and scalable route to this valuable intermediate. Careful selection of reagents and reaction conditions, particularly during the pyrazole ring formation and final reduction steps, is key to achieving high yields and purity. The methodologies described herein, grounded in established chemical principles, provide a robust framework for researchers and developers working with this important chemical scaffold.

References

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Zhou, J., Zhou, Q., & Wan, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

-

Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

ResearchGate. (2018). Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and its derivatives with 1,3-difunctional compounds b) 1,3-dipolarcycloadditions of diazo compounds. Available at: [Link]

Sources

An In-depth Technical Guide to 5-chloro-2-(1H-pyrazol-5-yl)aniline (CAS 15463-66-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-(1H-pyrazol-5-yl)aniline, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details its chemical identity, physicochemical properties, and critically, a robust and scalable synthetic protocol based on established cross-coupling methodologies. Furthermore, this guide explores the compound's significant applications as a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors, and highlights essential safety and handling protocols. The information is presented to support researchers in leveraging this versatile molecule for the discovery and development of novel chemical entities.

Introduction and Significance

5-chloro-2-(1H-pyrazol-5-yl)aniline, bearing the CAS number 15463-66-8, is a substituted aniline derivative featuring a pyrazole moiety. This unique structural combination makes it a valuable intermediate in the synthesis of more complex molecules.[1] The pyrazole ring is a well-established pharmacophore, present in numerous approved drugs, and is known for its ability to participate in hydrogen bonding and other key interactions with biological targets.[2][3] The substituted aniline portion of the molecule provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

The primary significance of 5-chloro-2-(1H-pyrazol-5-yl)aniline lies in its role as a precursor to potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][4] Its structural framework is frequently found in molecules designed to target specific biological pathways, underscoring its importance in drug discovery programs.[1] Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of advanced agrochemicals, such as herbicides and fungicides.[1]

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 5-chloro-2-(1H-pyrazol-5-yl)aniline is not extensively published, the following table summarizes its key identifiers and expected properties based on its structure and data for analogous compounds.

| Property | Value | Source |

| CAS Number | 15463-66-8 | N/A |

| Molecular Formula | C₉H₈ClN₃ | N/A |

| Molecular Weight | 193.64 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform. | [5] |

Spectroscopic Data (Predicted and Analog-Based):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the aniline and pyrazole rings, as well as signals for the N-H protons. The splitting patterns will be indicative of the substitution pattern. For the related compound 2-(1H-pyrazol-5-yl)aniline, signals are observed for the amino protons (δ 3.72), and pyrazole and aromatic protons.[6]

-

¹³C NMR: The carbon NMR will show a characteristic number of signals corresponding to the nine carbon atoms in the molecule, with shifts influenced by the chlorine, nitrogen, and aromatic systems.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic rings, and C=C/C=N stretching within the rings.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Mechanism

The synthesis of 5-chloro-2-(1H-pyrazol-5-yl)aniline can be efficiently achieved through modern cross-coupling strategies. A highly effective and scalable approach is the Negishi cross-coupling reaction.[7] This method involves the palladium-catalyzed coupling of an organozinc reagent with an organohalide. An alternative, greener approach for a similar, non-chlorinated compound has been described using microwave-assisted synthesis.[6]

Recommended Synthetic Protocol: Negishi Cross-Coupling

This protocol is adapted from a scalable synthesis of a structurally related compound and represents a robust method for preparing 5-chloro-2-(1H-pyrazol-5-yl)aniline.[7] The overall strategy involves the coupling of a suitable pyrazole-organozinc species with a substituted chloroaniline.

Workflow Diagram:

Caption: Synthetic workflow for 5-chloro-2-(1H-pyrazol-5-yl)aniline via Negishi coupling.

Step-by-Step Methodology:

-

Preparation of the Pyrazole Coupling Partner:

-

Protect the N-H of a commercially available 5-iodopyrazole with a suitable protecting group, such as a tetrahydropyranyl (THP) group, to prevent side reactions.

-

-

Formation of the Organozinc Reagent:

-

In an inert atmosphere, dissolve the protected 5-iodopyrazole in an anhydrous aprotic solvent (e.g., THF).

-

Cool the solution and add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise to perform a lithium-halogen exchange.

-

To the resulting lithiated pyrazole, add a solution of zinc chloride in THF to form the desired pyrazole-organozinc reagent in situ.

-

-

Negishi Cross-Coupling Reaction:

-

To the freshly prepared organozinc reagent, add 2-chloro-5-bromoaniline and a suitable palladium catalyst, such as Pd(Xantphos)Cl₂.[7]

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

-

-

Workup and Deprotection:

-

Cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in a suitable solvent (e.g., methanol) and add an acid (e.g., HCl) to cleave the THP protecting group.

-

-

Purification:

-

Neutralize the mixture and extract the final product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 5-chloro-2-(1H-pyrazol-5-yl)aniline.

-

Reaction Mechanism

The catalytic cycle of the Negishi cross-coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Mechanism Diagram:

Caption: General pathway for the elaboration of the title compound into a kinase inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, 5-chloro-2-(1H-pyrazol-5-yl)aniline should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling substituted anilines and heterocyclic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention. [8] Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-chloro-2-(1H-pyrazol-5-yl)aniline is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its synthesis, achievable through robust methods like the Negishi cross-coupling, provides access to a versatile scaffold for the development of novel, biologically active molecules. This guide provides the foundational knowledge for scientists to effectively synthesize, handle, and utilize this compound in their research endeavors.

References

-

Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, Special Issue. Available at: [Link]

-

Eastgate, M. D., et al. (2020). Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. Organic Process Research & Development, 25(1), 107-114. Available at: [Link]

- Hammud, H. H., et al. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Journal of Molecular Liquids, 399, 124354.

-

Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4948. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium tetraphenyl borate. Retrieved from [Link]

-

Fioravanti, R., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 6(3), 359-387. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- El-Faham, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

- Chemos GmbH & Co. KG. (2020).

- Moody, C. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Organic & Biomolecular Chemistry, 10(32), 6522-6535.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)

- Colacot, T. J. (2013). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 46(11), 2599-2610.

- Aggarwal, N., & Kumar, R. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1726-1755.

- Central Drug House (P) Ltd. (n.d.).

-

El-Sayed, N. N. E., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 61. Available at: [Link]

- Al-Dhfyan, A., & El-Sayed, N. N. E. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 61.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Sigma-Aldrich. (n.d.).

- Gryz, M., & Kaczor, A. A. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(12), 2775.

- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Sigma-Aldrich. (2024).

- Gribanov, P. S., et al. (2019). Review on Synthesis of pyrazole and pyrazolines. Chemistry of Heterocyclic Compounds, 55(4), 291-308.

-

Sun, H., et al. (2016). Fragment-based approach to the design of 5-chlorouracil-linkedpyrazolo[1,5-a]t[1][2][6]riazines as thymidine phosphorylase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3624-3635.

-

El-Shehry, M. F., et al. (2017). Synthesis of New Pyrazolo [5, 1-c] [6][7][9]triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Al-Zaydi, K. M. (2014). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 19(11), 18636-18659.

- Szostak, M., & Szostak, R. (2017). [(NHC)PdCl 2 (Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. European Journal of Organic Chemistry, 2017(2), 270-276.

- El-Emary, T. I. (2007). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Chinese Chemical Society, 54(2), 433-454.

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

- Pérez-Temprano, M. H., & Martin, R. (2020). Advances in Cross-Coupling Reactions.

- Kaczor, A. A., & Pihlaja, K. (2002). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Wiadomości Chemiczne, 56(1-2), 107-126.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. societachimica.it [societachimica.it]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-chloro-2-(1H-pyrazol-5-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-2-(1H-pyrazol-5-yl)aniline has emerged as a pivotal building block in medicinal chemistry, primarily owing to its integral role in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, characterization, and applications of this versatile intermediate. With its unique arrangement of a chloro-substituted aniline and a pyrazole ring, this compound offers a strategic scaffold for the development of kinase inhibitors and other novel pharmacological agents. This document aims to serve as an in-depth resource for researchers engaged in the design and synthesis of next-generation therapeutics, particularly in the fields of oncology and inflammatory diseases.

Introduction: The Strategic Importance of the Pyrazolyl Aniline Scaffold

The fusion of pyrazole and aniline moieties within a single molecular framework has proven to be a highly successful strategy in the discovery of potent and selective bioactive compounds. Pyrazoles are a well-established class of heterocyclic compounds known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them ideal for engaging with biological targets.[2] The aniline fragment, particularly when substituted, provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and target engagement.

The specific compound, 5-chloro-2-(1H-pyrazol-5-yl)aniline, combines these features with a strategically placed chlorine atom. This halogen substituent can modulate the electronic properties of the aniline ring and provide an additional point of interaction within a protein's binding pocket, often enhancing potency and selectivity.[3] Consequently, this molecule is a valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[1][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 5-chloro-2-(1H-pyrazol-5-yl)aniline is fundamental for its effective use in synthesis and drug design.

Core Structural Features

The molecule consists of a pyrazole ring attached at its 5-position to the 2-position of a 5-chloroaniline ring. The pyrazole ring can exist in two tautomeric forms, 1H and 2H, although the 1H-tautomer is generally more stable.[4] This tautomerism can be a critical consideration in its reactivity and interaction with biological targets.

Physicochemical Data

The key physicochemical properties of 5-chloro-2-(1H-pyrazol-5-yl)aniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15463-66-8 | [3] |

| Molecular Formula | C₉H₈ClN₃ | [3] |

| Molecular Weight | 193.63 g/mol | [3] |

| Appearance | Brown crystalline powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis of 5-chloro-2-(1H-pyrazol-5-yl)aniline: A Proposed Pathway

A proposed synthetic workflow is outlined below, starting from the readily available 2-amino-4-chlorobenzonitrile.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide delves into the multifaceted biological activities of pyrazole derivatives, offering a technical exploration for researchers, scientists, and drug development professionals. We will dissect the key therapeutic areas where these compounds have shown exceptional promise, elucidate their mechanisms of action, and provide practical insights into their synthesis and evaluation. The enduring appeal of the pyrazole nucleus lies in its unique physicochemical properties, which can be finely tuned through substitution to optimize pharmacokinetic and pharmacodynamic profiles.[1] This adaptability has led to the development of a significant number of FDA-approved drugs across a wide spectrum of clinical applications.[1][3]

I. The Spectrum of Biological Activity: From Inflammation to Oncology

Pyrazole derivatives exhibit a vast and diverse range of pharmacological activities, a testament to their ability to interact with a multitude of biological targets.[2][4][5][6] This has led to their investigation and application in numerous therapeutic fields.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation. The selective inhibition of cyclooxygenase-2 (COX-2) by pyrazole-containing drugs revolutionized anti-inflammatory therapy.

Mechanism of Action: Prostaglandins are key mediators of inflammation and pain.[7] Their synthesis is dependent on the cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is upregulated at sites of inflammation.[8] Selective COX-2 inhibitors, such as the pyrazole-based drug Celecoxib , effectively reduce the production of prostaglandins at the site of inflammation, thereby exerting potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][9][10] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[7]

Featured Drug: Celecoxib

| Drug Name | Target | Therapeutic Use | Key Structural Feature |

| Celecoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[10] | Trifluoromethyl-substituted pyrazole ring |

Anticancer Activity: A Multi-Targeted Approach

The fight against cancer has seen the emergence of numerous pyrazole derivatives as potent therapeutic agents.[11] Their anticancer effects are often attributed to their ability to inhibit various protein kinases and other crucial cellular targets involved in tumor growth and proliferation.[11][12]

Key Molecular Targets:

-

Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors.[13] For instance, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[11][14] By blocking the signaling pathways driven by these kinases, pyrazole derivatives can halt cell cycle progression, induce apoptosis, and inhibit angiogenesis in tumor cells.[15]

-

Other Mechanisms: Beyond kinase inhibition, pyrazole derivatives have been shown to interact with targets such as tubulin and DNA, further contributing to their cytotoxic effects.[11][14]

Several FDA-approved anticancer drugs incorporate a pyrazole scaffold, including Crizotinib , Ruxolitinib , and Selpercatinib .[3][13]

Signaling Pathway: VEGFR-2 Inhibition by Pyrazole Derivatives

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicstrive.com [academicstrive.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Stability of 5-chloro-2-(1H-pyrazol-5-yl)aniline

Introduction

5-chloro-2-(1H-pyrazol-5-yl)aniline is a key heterocyclic building block of significant interest to researchers, particularly those in the fields of medicinal chemistry and agrochemical development. Its unique molecular architecture, featuring a substituted aniline ring linked to a pyrazole moiety, imparts a distinct reactivity and stability profile. This guide provides a comprehensive technical overview of these characteristics, offering field-proven insights and detailed protocols to inform its effective use in research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, and as such, it delves into the causal relationships behind the molecule's behavior and provides a framework for its practical application.

Molecular Structure and Physicochemical Properties: The Foundation of Reactivity and Stability

The reactivity and stability of 5-chloro-2-(1H-pyrazol-5-yl)aniline are intrinsically linked to its structure. The molecule comprises two key functional regions: the chloro-substituted aniline ring and the pyrazole ring.

-

The Aniline Moiety: The aniline portion is an electron-rich aromatic system due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring.[1] This electron-donating character activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to the amino group. However, the presence of a chlorine atom, an electron-withdrawing group, slightly deactivates the ring and influences the regioselectivity of reactions. The amino group itself is a primary nucleophile and a weak base.

-

The Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This ring system is relatively stable and resistant to non-selective oxidation and reduction.[3] One nitrogen atom is pyrrole-like (NH) and the other is pyridine-like (-N=). The pyrazole ring in this compound can exhibit tautomerism, which can influence its reactivity.[4]

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃ | Chem-Impex |

| Molecular Weight | 193.64 g/mol | Chem-Impex |

| Appearance | Light yellow to brown crystalline powder | Chem-Impex |

| Melting Point | Not specified | |

| Solubility | Soluble in most organic solvents | General Knowledge |

| pKa | Not specified (aniline moiety is weakly basic) |

Table 1: Physicochemical Properties of 5-chloro-2-(1H-pyrazol-5-yl)aniline

Reactivity Profile: A Duality of Nucleophilic and Electrophilic Interactions

The presence of multiple functional groups in 5-chloro-2-(1H-pyrazol-5-yl)aniline gives rise to a rich and varied reactivity profile. The primary reactive sites are the exocyclic amino group, the pyrazole ring nitrogens, and the aromatic rings.

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group is the most prominent nucleophilic center in the molecule.[5] Its reactivity is influenced by the electronic effects of both the aniline and pyrazole rings.

The amino group readily undergoes acylation and sulfonylation reactions with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid generated.

Experimental Protocol: N-Acetylation of 5-chloro-2-(1H-pyrazol-5-yl)aniline

-

Dissolve 5-chloro-2-(1H-pyrazol-5-yl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reactions at the Pyrazole Ring

The pyrazole ring offers multiple sites for reaction, including the N-H proton and the carbon atoms.

The pyrrole-like nitrogen of the pyrazole ring can be alkylated or arylated under basic conditions. The choice of base and electrophile is crucial for achieving selectivity.

A significant application of 5-aminopyrazoles is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[3][6] These reactions typically involve the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through a nucleophilic attack of the exocyclic amino group, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

-

To a solution of 5-chloro-2-(1H-pyrazol-5-yl)aniline (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution. The directing effects of the amino and chloro substituents will influence the position of substitution.

Stability Profile: Understanding Degradation Pathways

The stability of 5-chloro-2-(1H-pyrazol-5-yl)aniline is a critical parameter for its handling, storage, and application. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The stability of the molecule in aqueous media is dependent on the pH. While the pyrazole ring is generally stable to hydrolysis, the aniline moiety can be susceptible to degradation under certain pH conditions.[7]

Proposed Experimental Protocol: Hydrolytic Stability Assessment

-

Prepare solutions of 5-chloro-2-(1H-pyrazol-5-yl)aniline in buffered aqueous solutions at various pH levels (e.g., pH 2, 7, and 9).

-

Store the solutions at a controlled temperature (e.g., 40 °C) and protect them from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.

Oxidative Stability

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[8] The oxidation can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.

Proposed Experimental Protocol: Oxidative Stability Assessment

-

Prepare a solution of 5-chloro-2-(1H-pyrazol-5-yl)aniline in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation of the parent compound and the formation of degradation products over time using a stability-indicating HPLC method.

Caption: Forced degradation workflow.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of aromatic and heterocyclic compounds.[9] Photostability testing is crucial, especially for applications in pharmaceuticals where drug products may be exposed to light during manufacturing, storage, and administration.

Proposed Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)

-

Expose a solid sample and a solution of 5-chloro-2-(1H-pyrazol-5-yl)aniline to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample, protected from light, should be stored under the same conditions.

-

After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.

-

Compare the chromatograms to assess the extent of degradation and identify any photolytic degradation products.

Thermal Stability

The thermal stability of the compound is important for determining appropriate storage and reaction conditions. Thermal decomposition of chloroaromatic compounds can proceed through various mechanisms, including the elimination of hydrogen chloride.[10]

Proposed Experimental Protocol: Thermal Stability Assessment

-

Perform thermogravimetric analysis (TGA) on a sample of 5-chloro-2-(1H-pyrazol-5-yl)aniline to determine the onset of thermal decomposition.

-

Forced degradation studies can also be conducted by heating the solid material or a solution at an elevated temperature (e.g., 80 °C) for a defined period and analyzing for degradation products by HPLC.

Handling and Storage

Based on the reactivity and stability profile, the following recommendations are made for the handling and storage of 5-chloro-2-(1H-pyrazol-5-yl)aniline:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture. Long-term storage at low temperatures (-20°C) is recommended to minimize degradation.[11]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

5-chloro-2-(1H-pyrazol-5-yl)aniline is a versatile building block with a rich chemical reactivity that makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity and stability is paramount for its effective and safe utilization. This guide has provided a comprehensive overview of these properties, including detailed experimental protocols for their assessment. By leveraging the insights presented herein, researchers can confidently employ this molecule in their synthetic endeavors and ensure the integrity of their research outcomes. Further studies are warranted to elucidate the specific degradation pathways and reaction kinetics for this particular molecule to build upon the foundational knowledge presented in this guide.

References

-

[No Author]. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

-

[No Author]. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Retrieved from [Link]

-

[No Author]. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. The Royal Society Publishing. Retrieved from [Link]

-

[No Author]. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Retrieved from [Link]

-

[No Author]. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Retrieved from [Link]

-

[No Author]. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. Retrieved from [Link]

-

[No Author]. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

[No Author]. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Retrieved from [Link]

-

[No Author]. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. Retrieved from [Link]

-

[No Author]. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in drug design.[3] This guide provides a comprehensive overview of the pyrazole core, from its fundamental synthesis to its application in clinically successful pharmaceuticals. We will delve into the synthetic methodologies that underpin the creation of diverse pyrazole libraries, explore the structure-activity relationships (SAR) that govern their therapeutic efficacy, and examine the mechanisms of action of key pyrazole-based drugs. This document is intended to serve as a technical resource for professionals engaged in the art and science of drug discovery, offering field-proven insights into the strategic deployment of this critical scaffold.

The Ascendancy of the Pyrazole Core in Medicinal Chemistry

The pyrazole moiety is a cornerstone of numerous approved drugs, underscoring its significance in treating a wide array of diseases.[1] Over the past few decades, more than 40 pyrazole-containing drugs have received FDA approval for a broad spectrum of clinical conditions.[3] The number of drugs incorporating a pyrazole nucleus has seen a significant increase in the last decade, with notable best-selling drugs used to treat various cancers, HIV, pulmonary hypertension, and erectile dysfunction.[1]

The success of the pyrazole scaffold can be attributed to several key features:

-

Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial factor in its increased use in newly approved drugs.[1]

-

Versatile Interactions: The pyrazole core can engage in various non-covalent interactions with biological targets. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can function as a hydrogen bond acceptor.[3] Furthermore, the aromatic ring can participate in π-π stacking interactions, which are essential for drug-target binding.[3]

-

Bioisosteric Replacement: Pyrazole can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacological properties.[3] In many preclinical studies, replacing other five-membered heterocycles with a pyrazole nucleus has been shown to enhance the antibacterial spectrum of compounds.[1]

This combination of properties has led to the development of blockbuster drugs and promising clinical candidates across diverse therapeutic areas, including anti-inflammatory, anticancer, antiviral, and neurodegenerative diseases.[1][4][5][6]

Synthetic Strategies for Building Pyrazole Scaffolds

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][7][8][9][10]

The Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this reaction is a foundational method for pyrazole synthesis.[4] It typically involves the reaction of a β-ketoester with a hydrazine.[11] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][12]

The regioselectivity of the Knorr synthesis is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction's outcome is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the nitrogen atoms in the hydrazine.[12]

Experimental Protocol: A Representative Knorr Pyrazole Synthesis [11]

This protocol describes the synthesis of a pyrazolone, a common variation of the Knorr reaction.

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial. Acetic acid acts as a catalyst.[8][11]

-

Heating: Heat the reaction mixture to approximately 100°C with stirring on a hot plate.

-

Monitoring: After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, rinse with a small amount of cold water, and allow it to air dry.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as ethanol.[12]

Causality Behind Experimental Choices:

-

Excess Hydrazine: Using a twofold excess of hydrazine helps to drive the reaction to completion.

-

Acetic Acid Catalyst: The acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[8]

-

Heating: The reaction is heated to overcome the activation energy for the cyclization and dehydration steps.

-

Ice Bath Precipitation: Lowering the temperature decreases the solubility of the product, leading to its crystallization and enabling isolation by filtration.

Diagram: Knorr Pyrazole Synthesis Workflow

Caption: Workflow for a typical Knorr pyrazole synthesis.

The Paal-Knorr Synthesis

While often used interchangeably with the Knorr synthesis, the Paal-Knorr synthesis more broadly refers to the synthesis of five-membered heterocycles (including pyrroles, furans, and thiophenes) from 1,4-dicarbonyl compounds.[13][14] In the context of pyrazoles, the starting material would be a 1,3-dicarbonyl, making it mechanistically very similar to the Knorr synthesis. The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[15]

Pyrazole-Based Drugs: A Showcase of Therapeutic Success

The versatility of the pyrazole scaffold is best illustrated by the number of approved drugs that feature this core structure. These drugs target a wide range of diseases, demonstrating the broad applicability of pyrazole in medicinal chemistry.[1][16]

Table 1: Prominent Pyrazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Celecoxib | Celebrex | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor, reducing prostaglandin synthesis.[17][18][19][20][21][22] |

| Rimonabant | Acomplia | Anti-obesity (withdrawn) | Inverse agonist of the cannabinoid CB1 receptor.[23][24][25][26][27] |

| Sildenafil | Viagra | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) inhibitor.[1] |

| Stanozolol | Winstrol | Anabolic Steroid | Synthetic derivative of testosterone. |

| Apixaban | Eliquis | Anticoagulant | Factor Xa inhibitor.[3] |

| Crizotinib | Xalkori | Anticancer | ALK and ROS1 inhibitor.[20] |

Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[20][21] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] By selectively targeting COX-2 over the related COX-1 enzyme, which is involved in protecting the stomach lining, celecoxib aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[21][22]

Diagram: Celecoxib's Mechanism of Action

Caption: Celecoxib selectively inhibits COX-2, blocking prostaglandin synthesis.

Case Study: Rimonabant - A Lesson in CNS Side Effects

Rimonabant was developed as an anti-obesity medication that acts as an inverse agonist for the cannabinoid CB1 receptor.[25] The endocannabinoid system is involved in regulating appetite and energy balance.[26][27] By blocking CB1 receptors, rimonabant was shown to decrease appetite and improve metabolic parameters.[24][26] However, the drug was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[24][25] This serves as a critical reminder of the complexities of targeting central nervous system (CNS) receptors and the importance of thorough safety profiling.

Structure-Activity Relationships (SAR) in Pyrazole-Based Drug Design

The systematic modification of the pyrazole scaffold and its substituents is a cornerstone of optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[28][29] SAR studies aim to understand how changes in a molecule's structure affect its biological activity.[29]

Key principles in the SAR of pyrazole derivatives include:

-

Substitution Pattern: The position and nature of substituents on the pyrazole ring can dramatically influence target binding and selectivity. For example, in the development of meprin inhibitors, the decoration of the scaffold with acidic groups was found to be important for potent inhibition of meprin β.[28]

-

Pharmacophore Mapping: Identifying the key functional groups and their spatial arrangement required for biological activity is crucial. For pyrazole-based inhibitors, this often involves a combination of hydrogen bond donors/acceptors and hydrophobic groups that complement the target's binding site.

-

Bioisosteric Replacements: As previously mentioned, replacing other heterocycles or functional groups with a pyrazole ring can lead to improved properties. This is a common strategy to enhance metabolic stability or modulate target affinity.[1]

The insights gained from SAR studies are essential for the rational design of new and improved pyrazole-based therapeutics.[30]

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery.[1][2] Its proven track record and versatile chemistry ensure its continued relevance in the development of novel therapeutics. Future research will likely focus on:

-

Novel Targets: Exploring the application of pyrazole-based inhibitors to new and challenging biological targets.

-

Advanced Synthesis: Developing more efficient and sustainable synthetic methods for generating diverse pyrazole libraries.

-

Computational Design: Utilizing computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to accelerate the design and optimization of pyrazole-based drug candidates.[2]

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).

- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).

- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- synthesis of pyrazoles - YouTube. (2019, January 19).

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).

- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).